2,4-Benzodioxepin, 1,5-dihydro-3-methylene-
Description
2,4-Benzodioxepin, 1,5-dihydro-3-methylene- (CAS 80649-14-5) is a bicyclic organic compound featuring a benzodioxepin core fused to a benzene ring. Its structure includes a seven-membered dioxepin ring with a methylene group at position 3 and two oxygen atoms at positions 2 and 4 (Figure 1). The compound is also known by synonyms such as 3-methylidene-1,5-dihydro-2,4-benzodioxepine and 5,6-benzo-2-methylene-1,3-dioxepane . Its reactivity is influenced by the conjugated π-system of the benzene ring and the strained dioxepin ring, making it a versatile intermediate in polymer chemistry and materials science .
Figure 1: Structure of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- (adapted from ).
Structure
3D Structure
Properties
IUPAC Name |
3-methylidene-1,5-dihydro-2,4-benzodioxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHYYAXFZTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCC2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472072 | |
| Record name | 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-14-5 | |
| Record name | 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the ketone precursor can be converted to the cyanohydrin, which upon reduction, yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including cyclization, reduction, and purification steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxepin derivatives .
Scientific Research Applications
2,4-Benzodioxepin, 1,5-dihydro-3-methylene-, a chemical compound with the molecular formula , has applications in scientific research spanning chemistry, biology, medicine, and industry. Its primary use lies in organic synthesis, where it serves as a building block for creating more complex molecules and as a precursor in the synthesis of biologically active compounds.
Scientific Research Applications
Chemistry
2,4-Benzodioxepin, 1,5-dihydro-3-methylene- is utilized in organic synthesis to construct complex molecules. The synthesis of this compound can be achieved through cyclization of precursors under controlled conditions, such as converting a ketone precursor to the cyanohydrin, followed by reduction to yield the desired compound. It can undergo oxidation, reduction, and substitution reactions, with the methylene group being a site for derivative formation.
Biology
The compound acts as a precursor in synthesizing biologically active compounds. The mechanism of action involves interaction with specific molecular targets and pathways, where its unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Medicine
Ongoing research explores the potential therapeutic applications of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene-, particularly in developing new drugs.
Industry
2,4-Benzodioxepin, 1,5-dihydro-3-methylene- is used in the production of specialty chemicals and materials.
Case Studies
- 3-(1,2-dihydroxyethyl)-1,5-dihydro-3H,2,4-benzodioxepine: A procedure details the preparation of highly enantiomerically enriched 3-(1,2-dihydroxyethyl)-1,5-dihydro-3H,2,4-benzodioxepine, a chiral compound .
- Flavoring and Odor Enhancement: Substituted-3,4-dihydro-2H-1-benzodioxepin-3-one compounds, such as 6- and 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, are used for their watermelon-like scent in flavoring foods (0.0001 to 0.1% by weight) and enhancing perfume odors (0.0001 to 1.0% by weight) . Other examples include 6-methyl, 2,7-dimethyl, and 2,S-dimethyl derivatives .
- 7-methyl-3-,4-dihydro-2H-1-benZoxepin-3-one: Prepared from 2-(2-carbomethoxymethyl)-4-methyl-phenoxyacetic acid methyl ester using sodamide in tetrahydrofuran, followed by acidification and extraction .
- 2-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one: Synthesized from methyl 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin 2 carboxylate, prepared from catechol, 0,0-diacetate, using sodium methoxide and methyl iodide in ethylene glycol dimethyl ether, followed by acidification and extraction .
Mechanism of Action
The mechanism of action of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Ring Size and Substituents :
- The target compound has a seven-membered dioxepin ring, while MTC (1,3,6-Trioxocane) features an eight-membered trioxocane ring. Artemether incorporates a fused pyran-benzodioxepin system with additional epoxy and methoxy groups .
- The methylene group in 2,4-benzodioxepin enhances its reactivity in polymerization, unlike the ketone group in benzodioxepin-3-one derivatives used for optoelectronics .
Applications :
- Polymers : The target compound copolymerizes with trioxane to form polyoxymethylene (POM) copolymers, valued for thermal stability and mechanical strength .
- Pharmaceuticals : Artemether’s benzodioxepin core is critical for antimalarial activity, with the methoxy and epoxy groups enhancing bioavailability .
- Materials Science : Benzodioxepin-3-one derivatives with electron-withdrawing substituents (e.g., nitrile, nitro) are optimized for light emission in OLEDs .
Synthetic Complexity :
- Artemether requires multi-step semi-synthesis from artemisinin, while the target compound is synthesized via copolymerization under mild conditions . MTC’s synthesis remains less documented but likely involves acetalization .
Research Findings and Trends
- Polymer Chemistry : Copolymers of 2,4-benzodioxepin with trioxane (90–99.5% oxymethylene units) exhibit superior crystallinity and thermal resistance compared to homopolymers, making them ideal for automotive and industrial components .
- Pharmaceutical Relevance : Structural analogs like artemether highlight the benzodioxepin scaffold’s versatility in drug design, though substituent patterns drastically alter bioactivity .
Biological Activity
Chemical Identity and Properties
2,4-Benzodioxepin, 1,5-dihydro-3-methylene- is an organic compound with the molecular formula and a molecular weight of 162.19 g/mol. It is characterized by a unique dioxepin ring structure that contributes to its chemical reactivity and potential biological activity. The compound is synthesized through various organic synthesis techniques, including cyclization and reduction processes .
Biological Activity
Mechanism of Action
The biological activity of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methylene group at the 3-position allows for various substitution reactions, which can lead to the formation of derivatives with enhanced biological properties. The compound may modulate the activity of certain enzymes or receptors, affecting various cellular pathways and biological responses .
Summary of Biological Effects
| Biological Effect | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. |
| Anti-inflammatory Effects | May reduce inflammation through modulation of inflammatory pathways. |
| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential in cancer therapy. |
Case Studies
Several studies have investigated the biological activity of benzodioxepin derivatives, including 2,4-Benzodioxepin, 1,5-dihydro-3-methylene-. Notably:
- Antimicrobial Studies : Research demonstrated that this compound possesses antimicrobial properties against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
- Cytotoxicity Assays : In vitro studies indicated that derivatives of benzodioxepins exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These findings suggest that modifications in the dioxepin structure can enhance anticancer activity .
- Inflammation Modulation : A study highlighted its role in inhibiting pro-inflammatory cytokines in macrophages, showcasing its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
The biological activity of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| 3,4-Dihydro-2H-1,5-benzodioxepins | Similar antimicrobial properties but different potency. |
| Benzodioxepinones | Enhanced cytotoxicity in certain cancer models. |
Synthesis and Industrial Applications
The synthesis of 2,4-Benzodioxepin, 1,5-dihydro-3-methylene- typically involves cyclization reactions using precursors such as catechol derivatives under specific conditions to achieve high yields. While industrial production methods are not extensively documented, the compound serves as a building block for more complex organic molecules and has applications in medicinal chemistry for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
